Product packaging for 2,6,6-Trimethyl-2-vinyltetrahydropyran(Cat. No.:CAS No. 13837-56-4)

2,6,6-Trimethyl-2-vinyltetrahydropyran

Cat. No.: B077516
CAS No.: 13837-56-4
M. Wt: 154.25 g/mol
InChI Key: NETOHYFTCONTDT-UHFFFAOYSA-N
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Description

Significance and Research Rationale for Tetrahydropyran (B127337) Derivatives

The tetrahydropyran (THP) ring system, a saturated six-membered ring containing five carbon atoms and one oxygen atom, is a fundamental structure in organic chemistry. wikipedia.org Its derivatives are widespread in nature and are integral components of many biologically active compounds. chemicalbook.comperfumerflavorist.com The significance of tetrahydropyran derivatives in academic research stems from their diverse applications and intriguing chemical properties.

Tetrahydropyrans are central to the structure of pyranose sugars like glucose, highlighting their fundamental role in biochemistry. wikipedia.org Beyond their presence in carbohydrates, THP moieties are found in a variety of natural products, including marine toxins, pheromones, and compounds with potential pharmaceutical applications such as anticancer and anti-inflammatory agents. chemicalbook.comauctoresonline.org The broad spectrum of biological activity exhibited by substituted THP derivatives, including antibacterial, antifungal, and sedative properties, makes them attractive targets for drug discovery and development. auctoresonline.org

In synthetic organic chemistry, the tetrahydropyranyl group serves as a common protecting group for alcohols. This application leverages the stability of THP ethers under various reaction conditions and their subsequent removal via acid-catalyzed hydrolysis. wikipedia.org The continuous development of synthetic methodologies to access functionalized tetrahydropyrans underscores their importance as versatile building blocks in the synthesis of complex molecules. chemicalbook.com Furthermore, the study of tetrahydropyran derivatives contributes to a deeper understanding of stereochemistry and its influence on the pharmacological and sensory properties of molecules. scentspiracy.com

Scope of Academic Inquiry for 2,6,6-Trimethyl-2-vinyltetrahydropyran (B41890)

Academic inquiry into this compound, also known as linaloyl oxide, focuses on several key areas, primarily driven by its relevance in the flavor and fragrance industry. nih.govlookchem.com Research efforts are directed towards its natural occurrence, chemical synthesis, and the characterization of its distinct sensory properties.

From a synthetic perspective, research explores efficient methods for its preparation. One documented synthetic route involves the cyclization of linalool (B1675412) and other unsaturated alcohols. lookchem.comprepchem.com The investigation of different catalytic systems and reaction conditions to improve yield and selectivity is a significant area of academic pursuit.

Furthermore, a considerable portion of research is dedicated to its sensory characteristics. The compound is noted for its fresh, herbal, and woody aroma with lime and pine nuances. fenjinbio.comscentree.co Academic inquiry in this domain involves detailed gas chromatography-olfactometry (GC-O) analysis to correlate its chemical structure with its specific odor profile. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it as a flavoring agent, concluding that it poses no safety concern at current intake levels. nih.gov

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol nih.gov
CAS Registry Number 7392-19-0 nih.gov
Appearance Colorless liquid fenjinbio.com
Boiling Point 171 °C at 760 mmHg lookchem.com
Flash Point 49.4 °C lookchem.com
Water Solubility 449 mg/L at 20°C lookchem.com
IUPAC Name 2-ethenyl-2,6,6-trimethyloxane nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B077516 2,6,6-Trimethyl-2-vinyltetrahydropyran CAS No. 13837-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-2,6,6-trimethyloxane
Source PubChem
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InChI

InChI=1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NETOHYFTCONTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051338
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid with a musty, earthy, terpineolic note
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.873
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1245/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

7392-19-0, 13837-56-4
Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
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Record name 2,6,6-Trimethyl-2-vinyltetrahydropyran
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Record name 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-
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Record name 2,2,6-Trimethyl-6-vinyltetrahydropyran
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Record name 2,6,6-trimethoxy-2-vinyltetrahydropyran
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Record name (±)-tetrahydro-2,6,6-trimethyl-2-vinyl-2H-pyran
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Record name 2,6,6-TRIMETHYL-2-VINYLTETRAHYDROPYRAN
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Record name Linaloyl oxide
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Nomenclature, Structural Characteristics, and Stereochemistry of 2,6,6 Trimethyl 2 Vinyltetrahydropyran

Systematic Nomenclature and Common Academic Synonyms

The compound 2,6,6-Trimethyl-2-vinyltetrahydropyran (B41890) is a monoterpenoid ether with a distinct chemical identity defined by systematic naming conventions and several commonly used synonyms in academic and commercial contexts.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-ethenyl-2,6,6-trimethyloxane nih.gov. The name "oxane" is the preferred IUPAC term for a saturated six-membered heterocyclic ether, also known as tetrahydropyran (B127337) wikipedia.org. The locants specify the positions of the substituents on this ring structure: an ethenyl (vinyl) group at position 2, and three methyl groups, one at position 2 and two at position 6.

In scientific literature and commercial applications, this compound is known by several other names. These synonyms often highlight its structural relationship to other compounds or its commercial branding.

Widely recognized synonyms include:

Limetol® : A common trade name for the compound nih.govsielc.comscentree.co.

Linaloyl Oxide : This name indicates its origin as a cyclization product of linalool (B1675412) nih.govscentree.co. It is also referred to as Linalool 3,7-oxide nih.govnist.gov.

Bois de rose oxide : This name is derived from its presence in the essential oil of rosewood nih.govsielc.comfda.gov.

Geranic Oxide nih.govscentree.co.

Pyranoid Linalool Oxide : This term specifies the six-membered ring structure, distinguishing it from its five-membered furanoid isomers mdpi.comperfumerflavorist.com. The term "Linalool Oxide Pyranoid" is also used for the related hydroxylated compound, 2,2,6-Trimethyl-6-vinyltetrahydropyran-3-ol tcichemicals.comnih.govcalpaclab.com.

Interactive Table of Synonyms

Synonym TypeName
IUPAC Name 2-ethenyl-2,6,6-trimethyloxane
Common Name This compound
Trade Name Limetol®
Academic Synonym Linaloyl Oxide (Pyranoid)
Academic Synonym Bois de rose oxide
Academic Synonym Geranic Oxide

Core Chemical Structure and the Tetrahydropyran Moiety

The fundamental structure of this compound is built upon a tetrahydropyran (THP) ring. The tetrahydropyran moiety is a saturated heterocyclic compound consisting of a six-membered ring that contains five carbon atoms and one oxygen atom wikipedia.orgchemicalbook.comucla.edu. This ring is the core of pyranose sugars and is a common structural motif in many natural products wikipedia.orgucla.edu.

In this compound, the tetrahydropyran ring is substituted with:

A vinyl group (-CH=CH₂) at the C2 position.

A methyl group (-CH₃) also at the C2 position.

Two methyl groups at the C6 position.

The presence of the oxygen atom within the ring makes the compound a cyclic ether chemicalbook.comguidechem.com. The specific arrangement of the substituents around this core structure gives rise to its unique chemical properties and stereoisomerism.

Isomerism and Stereochemical Considerations

This compound is part of a larger family of isomers known collectively as linalool oxides, which are formed from the cyclization of linalool mdpi.com. These isomers exhibit both enantiomerism and diastereomerism.

The molecule possesses a chiral center at the C2 carbon atom, which is bonded to four different groups: the oxygen of the ring, the C3 carbon of the ring, a methyl group, and a vinyl group scentree.co. Due to this asymmetry, the compound can exist as a pair of enantiomers:

(R)-2,6,6-Trimethyl-2-vinyltetrahydropyran

(S)-2,6,6-Trimethyl-2-vinyltetrahydropyran

These enantiomers are non-superimposable mirror images of each other. The specific enantiomeric form can influence its biological activity and sensory properties. In many commercial applications, the compound is used as a racemic mixture, containing equal amounts of both enantiomers scentree.co.

Linalool oxides are a group of naturally occurring monoterpenes that include both five-membered (furanoid) and six-membered (pyranoid) ring structures mdpi.comperfumerflavorist.com. This compound represents the pyranoid form.

Within the linalool oxide family, there are multiple stereocenters, leading to the possibility of several diastereomers. For the pyranoid linalool oxides, in addition to the chiral center at C2, the configuration at C6 is also a factor. The biosynthesis of these compounds often starts from the enantiomers of linalool, (R)-linalool and (S)-linalool, which can lead to the formation of all possible stereoisomers mdpi.com.

The pyranoid linalool oxides can exist as cis and trans diastereomers, referring to the relative orientation of the substituents on the tetrahydropyran ring mdpi.comtandfonline.com. For instance, the relative positions of the vinyl group at C2 and a substituent at another position on the ring determine the cis/trans configuration. The complete set of linalool oxides comprises eight possible stereoisomers: two pairs of enantiomers for the furanoid form (cis and trans) and two pairs of enantiomers for the pyranoid form (cis and trans) mdpi.com. The separation and identification of these individual stereoisomers require specialized analytical techniques, such as chiral gas chromatography tandfonline.com.

Interactive Table of Linalool Oxide Isomers

Isomer TypeRing StructureStereoisomers
Diastereomer Furanoid (5-membered ring)cis- and trans-furanoid isomers
Diastereomer Pyranoid (6-membered ring)cis- and trans-pyranoid isomers
Enantiomer Each diastereomer(R) and (S) configurations at chiral centers

Constitutional Isomerism in Related Terpenoids

Constitutional isomerism is a phenomenon where compounds share the same molecular formula but differ in the connectivity of their atoms. In the realm of monoterpenoids, many compounds, including this compound, share the molecular formula C10H18O but exhibit diverse structural arrangements, leading to a wide array of chemical and olfactory properties. These structural variations often involve differences in the carbon skeleton, the type and position of functional groups, and the nature of the cyclic structure, if present.

A primary example of constitutional isomerism involving this compound relates to the broader class of compounds known as linalool oxides. mdpi.com Linalool oxides exist as both five-membered ring (furanoid) and six-membered ring (pyranoid) structures, all arising from the same precursor, linalool. mdpi.com The subject compound, this compound, is the pyranoid form. Its constitutional isomers, the furanoid linalool oxides, possess a tetrahydrofuran ring system instead of a tetrahydropyran one. mdpi.com Both the pyranoid and furanoid isomers are naturally occurring monoterpenes. mdpi.com

The formation of these isomers is often postulated to occur through the regioselective mono-epoxidation of the double bond in linalool, followed by intramolecular cyclization. mdpi.com This mechanism accounts for the natural occurrence of both furanoid and pyranoid isomers. mdpi.com While structurally distinct, these isomers can share some sensory similarities; furanoid linalool oxide is noted for a floral, black tea-like aroma, whereas the pyranoid form is described as more distinctly floral. mdpi.com

Beyond the linalool oxides, other well-known monoterpenoids are constitutional isomers of this compound, sharing the C10H18O formula. Rose oxide, another cyclic ether, is a prominent example. scentree.cowikipedia.org It contains a tetrahydropyran ring but features a different substitution pattern compared to the pyranoid linalool oxide. nih.gov Furthermore, acyclic alcohols such as Linalool and Geraniol are also constitutional isomers of these cyclic ethers, highlighting the structural diversity within this class of compounds. scentree.co

Table 1: Comparison of Pyranoid and Furanoid Linalool Oxides
Compound NameSystematic NameRing StructureKey Structural Features
This compound (Pyranoid Linalool Oxide)2-ethenyl-2,6,6-trimethyloxane nih.govTetrahydropyran (6-membered ring)Six-membered ether ring with vinyl and methyl groups at C2, and two methyl groups at C6.
Furanoid Linalool Oxide(cis/trans)-α,α,5-Trimethyl-5-ethenyltetrahydro-2-furanmethanol nist.govTetrahydrofuran (5-membered ring)Five-membered ether ring with a substituted methanol group at C2 and a vinyl group at C5.
Table 2: Selected Constitutional Isomers in the C10H18O Terpenoid Class
Compound NameIUPAC NameStructural ClassKey Features
This compound2-ethenyl-2,6,6-trimethyloxane nih.govCyclic Ether (Pyranoid)Saturated six-membered heterocyclic ether.
Rose OxideTetrahydro-4-methyl-2-(2-methylpropenyl)-2H-pyran wikipedia.orgCyclic Ether (Pyranoid)Saturated six-membered heterocyclic ether with a different substituent pattern. wikipedia.orgnih.gov
Linalool3,7-Dimethylocta-1,6-dien-3-olAcyclic AlcoholOpen-chain tertiary alcohol with two double bonds. scentree.co
Geraniol(2E)-3,7-Dimethylocta-2,6-dien-1-olAcyclic AlcoholOpen-chain primary alcohol with two double bonds. scentree.co
Eucalyptol (1,8-Cineole)1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octaneCyclic Ether (Bicyclic)Bicyclic monoterpenoid ether. scentree.co

Natural Occurrence and Biosynthetic Pathways of 2,6,6 Trimethyl 2 Vinyltetrahydropyran

Distribution in Botanical Sources

This volatile compound is found in a variety of botanical sources, where it plays a role in their characteristic scents.

Essential oils are concentrated plant extracts that capture the plant's scent and flavor, and 2,6,6-trimethyl-2-vinyltetrahydropyran (B41890) has been identified as a constituent in several of them. It has been isolated from lime oil and is also found in geranium oil. vdoc.pubresearchgate.net In geranium oil, it is present alongside a host of other volatile compounds. researchgate.net

Table 1: Presence of this compound in Various Sources

Biological Origins and Precursors

The formation of this compound in nature is intricately linked to other well-known terpenic compounds.

A significant body of research points to the monoterpene alcohol linalool (B1675412) as a primary precursor for the biosynthesis of this compound. vdoc.pubuct.ac.zaacs.org The transformation of linalool into this tetrahydropyran (B127337) derivative is a key process in the development of the aromatic profile of many plants and their products. vdoc.pubacs.org

The biosynthesis of this compound from linalool involves the intramolecular cyclization of this acyclic terpenic alcohol. vdoc.pubuct.ac.zaacs.org This process is a common reaction in the chemistry of monoterpenes, leading to the formation of various cyclic ethers. The cyclization can be influenced by various factors within the natural system.

Enzymatic and Acid-Catalyzed Transformations in Natural Systems

The conversion of linalool and other precursors into this compound can be facilitated by both enzymes and acidic conditions present in the natural environment. vdoc.pubuct.ac.za For instance, in grape juice and wine, the acidic pH can catalyze the cyclization of linalool to form this compound. researchgate.netacs.org This acid-catalyzed transformation can occur during the processing and aging of wines, contributing to the evolution of their aroma. researchgate.netacs.org It has been shown that the treatment of linalool with dilute sulfuric acid yields this compound, mimicking the natural acid-catalyzed process. vdoc.pub

Table 2: Chemical Compounds Mentioned

Synthetic Methodologies for 2,6,6 Trimethyl 2 Vinyltetrahydropyran and Analogues

Classical Chemical Synthesis Routes

Cyclization and Dehydration Reactions (e.g., from Citral (B94496), Linalool)

The transformation of acyclic monoterpenoids like citral and linalool (B1675412) into the cyclic ether 2,6,6-trimethyl-2-vinyltetrahydropyran (B41890) is a common synthetic strategy. These reactions typically involve acid-catalyzed cyclization and dehydration.

Linalool, a naturally occurring tertiary terpene alcohol, can undergo an acid-catalyzed intramolecular cyclization to yield a mixture of furanoid and pyranoid linalool oxides. rsc.orgdpi-journals.com The reaction proceeds through the protonation of the hydroxyl group, followed by the nucleophilic attack of the double bond to form the tetrahydropyran (B127337) ring. A subsequent dehydration step then leads to the final product. The ratio of the resulting isomers can be influenced by the reaction conditions, including the type of acid catalyst used and the solvent system.

A one-pot reaction has been developed for the dehydration, cyclization, and hydrogenation of linalool using a dual heterogeneous catalyst system composed of Amberlyst-15 and 10% Pd/C. nih.gov This process, conducted under moderate, solvent-free conditions, primarily yields a mixture of p-menthane (B155814) and 2,6-dimethyloctane, demonstrating the versatility of linalool as a precursor for various cyclic and acyclic compounds. nih.gov

Starting MaterialKey Reaction StepsCatalyst/ReagentsProduct(s)Reference(s)
LinaloolIntramolecular CyclizationAcid CatalystFuranoid and Pyranoid Linalool Oxides rsc.orgdpi-journals.com
CitralEpoxidation, Rearrangement, Reduction, Protection, Eliminationm-CPBA, Acid, NaBH4, etc.Furanoid Linalool Oxide dpi-journals.com
LinaloolDehydration, Cyclization, HydrogenationAmberlyst-15, 10% Pd/Cp-Menthane, 2,6-Dimethyloctane nih.gov

Synthesis from Methyl Heptenone Derivatives

Methyl heptenone is another key precursor for the synthesis of this compound and its structural analogues. For instance, 6-methyl-5-hepten-2-one (B42903) can be produced by heating 2,2,6-trimethyl-3,4-dihydropyran or 6-methyl-6-hepten-2-one (B88235) in the presence of a strong acid catalyst at temperatures between 100°C and 300°C. google.com This reaction highlights the reversible nature of the cyclization process.

Furthermore, a racemic form of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol can be synthesized starting from dehydrolinalool, which is an industrial intermediate derived from methyl heptenone. researchgate.net This tetrahydropyranyl alcohol serves as a valuable building block for the synthesis of other derivatives, including linaloyl oxide (2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran). researchgate.net

Approaches Involving N,N-Diethyl-7-hydroxynerylamine

The synthesis of this compound can also be achieved from N,N-diethyl-7-hydroxynerylamine. In one example, heating N,N-diethyl-7-hydroxynerylamine with triphenylphosphine (B44618) at 120°C for 17.5 hours resulted in a product mixture containing 13.1% this compound. prepchem.com The reaction also produced other compounds, including myrcenol (B1195821) (28.6%), cis-ocimenol (16.1%), and trans-ocimenol (21.9%). prepchem.com

Stereoselective and Enantioselective Synthesis

The control of stereochemistry is crucial in the synthesis of this compound, as different stereoisomers can exhibit distinct sensory properties.

Chiral Pool-Based Approaches (e.g., utilizing Linalool Enantiomers)

The use of enantiomerically pure starting materials from the chiral pool is a common strategy for the synthesis of specific stereoisomers of this compound. Linalool is commercially available in both (R)- and (S)-enantiomeric forms, making it an ideal starting point for stereoselective synthesis. researchgate.net

For example, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol have been prepared through a stereospecific (+)-10-camphorsulfonic acid (CSA)-catalyzed cyclization of (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, which are in turn synthesized from (R)- and (S)-linalool, respectively. researchgate.net The enantiopurity of the intermediate, 2,6-dimethyloct-7-ene-2,6-diol, can be enhanced through fractional crystallization, leading to nearly enantiopure (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol enantiomers. researchgate.net These chiral building blocks were then used for the first stereoselective synthesis of both enantiomers of linaloyl oxide. researchgate.net

Catalyst-Mediated Stereocontrol in Acid-Catalyzed Cyclization

The stereochemical outcome of the acid-catalyzed cyclization of linalool can be influenced by the choice of catalyst. Research has shown that both Lewis and Brønsted acids can promote the cyclization, with the potential for stereocontrol. mdpi.com

For instance, the use of a Pd–BINAP catalyst in the cyclization of (3R)- and (3S)-3,7-dimethyl-6,7-octadien-1-ol, derived from (3R)- and (3S)-citronellol, allows for the stereoselective synthesis of optically active rose oxide. researchgate.net The stereochemical course of the cyclization is directed by the chiral catalyst, leading to the preferential formation of specific diastereomers.

Computational studies support the proposed mechanisms for silyl-Prins cyclizations, a related type of reaction, where the stereocontrol is attributed to the preferential pseudoequatorial conformation of substituents in the chair-like transition state, which minimizes steric repulsion. mdpi.com This principle of minimizing steric interactions in the transition state is a key factor in achieving high stereoselectivity in catalyst-mediated cyclization reactions.

ApproachStarting MaterialCatalyst/ReagentKey FeatureProductReference(s)
Chiral Pool(R)- and (S)-Linalool(+)-10-Camphorsulfonic acid (CSA)Stereospecific cyclization of chiral epoxidesEnantiomers of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol researchgate.net
Chiral Pool(R)-(+)-CitronellolBromine, Methanol, AcidMulti-step synthesis with acid-induced cyclizationcis/trans mixture of rose oxide researchgate.net
Catalyst-Mediated(3R)- and (3S)-3,7-dimethyl-6,7-octadien-1-olPd–BINAPStereoselective cyclizationOptically active rose oxide researchgate.net

Chemoenzymatic Synthesis and Biocatalysis (e.g., Lipase-Mediated Resolution Procedures)

The application of biocatalysis in synthesizing this compound, commonly known as linalool oxide, leverages the high selectivity of enzymes to produce specific stereoisomers, which is crucial for fragrance applications.

Whole-cell biocatalysis has been effectively demonstrated for the transformation of linalool. For instance, the fungus Corynespora cassiicola DSM 62475 exhibits high stereoselectivity in the biotransformation of linalool to linalool oxides. researchgate.net Research has shown that when (R)-(-)-linalool is used as the substrate, the process predominantly yields (2R)-configured linalool oxide enantiomers. researchgate.net Conversely, using (S)-(+)-linalool as the substrate is expected to produce primarily (2S)-configured derivatives. researchgate.net To overcome the challenge of substrate and product toxicity to the microorganism at concentrations as low as 200 mg/L, a substrate feeding and product removal (SFPR) system using hydrophobic adsorbers was developed. This strategic process engineering increased productivity from 80 mg/L/day in shake flasks to 920 mg/L/day in a bioreactor, achieving a final product concentration of 4.6 g/L. researchgate.net

Similarly, bacteria from the genus Rhodococcus have been identified as versatile biocatalysts for producing linalool oxides from linalool. rsc.org These microorganisms are known for their broad metabolic capabilities and tolerance to extreme conditions, making them robust candidates for industrial biotransformations. rsc.org

Lipases are another class of enzymes pivotal to the chemoenzymatic synthesis of chiral compounds. Their primary role is in the kinetic resolution of racemic mixtures. rsc.orgresearchgate.net Lipase-mediated resolution operates by selectively catalyzing the transformation (e.g., hydrolysis or esterification) of one enantiomer in a racemic pair, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, a process critical for producing enantiopure compounds. rsc.orgresearchgate.net While direct lipase-mediated resolution of linalool to form the cyclic ether is less common, the principle is widely applied to resolve chiral alcohol intermediates, which can then be chemically converted to the target compound. The effectiveness of lipases, such as those from Candida rugosa or Pseudomonas cepacia, stems from their stability in organic solvents and their ability to function without expensive cofactors. rsc.orgresearchgate.net

A patented process highlights the direct enzymatic oxidation of linalool to linalool oxide using an unspecified enzyme in the presence of an oxidizing agent like hydrogen peroxide. mdpi.comdpi-journals.com This method aims to produce a "natural" grade product with yields potentially exceeding 90%. mdpi.com

Novel and Green Synthetic Approaches

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For this compound, this involves creating one-pot processes that reduce waste and energy consumption, and employing sustainable catalysts and reagents.

One-Pot Oxidation-Cyclization Strategies (e.g., H2O2/Heteropolyacid Catalysis)

A significant advancement in the green synthesis of linalool derivatives is the use of one-pot oxidation and cyclization strategies. A notable example is the oxidation of linalool using hydrogen peroxide (H₂O₂), a green oxidant, catalyzed by heteropolyacids (HPAs). researchgate.netrsc.org

Researchers have successfully employed a lacunar Keggin-type heteropolyacid salt, specifically Na₇PW₁₁O₃₉, as a highly effective catalyst for the one-pot synthesis of linalool oxidation products at room temperature. rsc.orgrsc.org This system is innovative because it facilitates both the epoxidation of the double bond in linalool and the subsequent intramolecular cyclization to form the tetrahydropyran ring in a single step.

In this process, the Na₇PW₁₁O₃₉ catalyst demonstrates high activity and selectivity. researchgate.netrsc.org The reaction with H₂O₂ leads to the formation of pyranoid and furanoid derivatives. Adjusting the reaction parameters allows for control over the product distribution. For example, with the Na₇PW₁₁O₃₉ catalyst, the major products were the furanoid oxide (2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol) and the pyranoid oxide (2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol), with selectivities of 66% and 27%, respectively. rsc.org The reaction mechanism is believed to involve the formation of a peroxo-tungsten intermediate, which then transfers an oxygen atom to the double bond of linalool, initiating the cyclization. rsc.org

The table below summarizes the results from the Na₇PW₁₁O₃₉-catalyzed oxidation of linalool.

CatalystConversion (%)Selectivity for Pyranoid Oxide (%)Selectivity for Furanoid Oxide (%)
Na₇PW₁₁O₃₉~1002766

Data compiled from research on one-pot synthesis using heteropolyacid catalysts. rsc.org

This one-pot approach is highly advantageous as it simplifies the process, reduces the need for isolating intermediates, and utilizes an environmentally friendly oxidant, H₂O₂ whose only byproduct is water.

Development of Sustainable Reaction Conditions and Catalytic Systems

The use of heteropolyacids like Na₇PW₁₁O₃₉ is a prime example of a sustainable catalytic system. researchgate.netrsc.orgrsc.org These catalysts are typically recoverable and reusable, which is a key principle of green chemistry. Their ability to function under mild conditions, such as room temperature, further contributes to the sustainability of the process by minimizing energy consumption. rsc.orgrsc.org

Another area of development is the use of robust, non-noble metal catalysts. For instance, a cobalt-on-silica (Co/SiO₂) catalyst has been shown to be effective for the selective epoxidation of linalool, which is the precursor step to cyclization. researchgate.net This system is notable for its high efficiency, reusability, and use of a non-precious metal. It can operate under mild conditions using molecular oxygen as the oxidant, presenting a cost-effective and sustainable alternative to traditional reagents. researchgate.net

The table below presents data on the reuse of a Co/SiO₂ catalyst in linalool epoxidation.

Catalytic RunConversion (%)Selectivity for Epoxide (%)
1st>95>98
2nd>95>98
3rd>95>98

Data reflects the stability and reusability of the cobalt catalyst in successive reactions. researchgate.net

The combination of green oxidants like H₂O₂ or O₂, reusable and non-toxic catalysts, and energy-efficient one-pot procedures represents a significant move towards the sustainable industrial production of fine chemicals like this compound. rsc.orgresearchgate.net

Reactivity and Chemical Transformations of 2,6,6 Trimethyl 2 Vinyltetrahydropyran

Reactions Involving the Vinyl Moiety

The vinyl group in 2,6,6-trimethyl-2-vinyltetrahydropyran (B41890) is susceptible to a variety of addition reactions typical of alkenes. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.

Epoxidation: The double bond of the vinyl group can be readily epoxidized to form the corresponding oxirane. This reaction is often achieved using peroxy acids, such as peracetic acid. The formation of linalool (B1675412) oxide isomers from linalool, a precursor to this compound, proceeds through a regioselective epoxidation of the trisubstituted double bond followed by an acid-catalyzed cyclization nih.gov. This suggests that the vinyl group of this compound would also be reactive towards epoxidation agents. The resulting epoxide is a valuable intermediate for further synthetic manipulations, including ring-opening reactions to form diols and other derivatives.

Hydrogenation: The vinyl group can be selectively hydrogenated to an ethyl group, yielding 2-ethyl-2,6,6-trimethyltetrahydropyran. This transformation is typically carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). For instance, the hydrogenation of linalool, a structurally related terpene alcohol, produces tetrahydrolinalool, indicating the feasibility of saturating the double bonds present in the molecule wikipedia.org. This reaction is useful for producing saturated derivatives with altered physical and chemical properties.

ReactionReagentsProduct
EpoxidationPeroxy acids (e.g., peracetic acid)2-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)oxirane
HydrogenationH₂, Pd/C2-ethyl-2,6,6-trimethyltetrahydropyran

Chemical Transformations of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran ring in this compound is generally stable. However, under certain conditions, particularly in the presence of strong acids, it can undergo rearrangements and ring-opening reactions.

Acid-Catalyzed Rearrangements: The synthesis of this compound itself involves an acid-catalyzed cyclization and dehydration of precursors like citral (B94496) and linalool scentree.co. This indicates that under acidic conditions, the tetrahydropyran ring can be involved in equilibrium with open-chain or other cyclic isomers. The Prins reaction, a powerful method for constructing tetrahydropyran rings, proceeds via an oxocarbenium ion intermediate, highlighting the potential for acid-catalyzed transformations of the tetrahydropyran skeleton scentree.cotaylorfrancis.com.

Ring-Opening Reactions: While the tetrahydropyran ring is relatively inert, ring-opening can be induced under harsh conditions or with specific reagents. Theoretical studies on frustrated Lewis pair-promoted ring-opening of tetrahydrofuran suggest that similar transformations could be possible for tetrahydropyran derivatives, leading to functionalized linear ethers nih.gov. Such reactions would involve the cleavage of a carbon-oxygen bond within the ring.

TransformationConditionsPotential Products
Acid-Catalyzed RearrangementStrong acids (e.g., H₂SO₄)Isomeric tetrahydropyrans, open-chain ethers
Ring-OpeningHarsh conditions, specific reagentsFunctionalized linear ethers

Derivatization Strategies for Advanced Chemical Intermediates

This compound serves as a valuable scaffold for the synthesis of more complex molecules. Derivatization can occur at the vinyl group or, if other functional groups are present on the ring, at those positions.

A key strategy for the separation of linalool oxide isomers, which includes the pyranoid form (this compound), involves chemoselective derivatization. For instance, the pyranoid isomers can be selectively esterified with benzoyl chloride in the presence of their furanoid counterparts nih.gov. This difference in reactivity, attributed to the different steric environments of the hydroxyl groups in the precursors, allows for the separation and purification of the desired isomer. The resulting benzoate ester can then be hydrolyzed to regenerate the purified this compound. This process highlights a practical application of derivatization for purification and further functionalization.

Regioselectivity and Stereoselectivity in Reaction Pathways

The stereochemistry of this compound plays a crucial role in directing the outcome of its reactions. The molecule contains a stereocenter at the C2 position, leading to the existence of enantiomers.

The formation of the tetrahydropyran ring itself can be highly stereoselective. The acid-catalyzed cyclization of linalool to form linalool oxide proceeds in a manner that the stereochemistry of the starting material influences the stereochemistry of the product nih.gov. This is a common feature in Prins-type cyclizations, where the reaction often proceeds through a chair-like transition state to afford the thermodynamically more stable product with equatorial substituents scentree.corsc.org.

Reaction TypeStereochemical ConsiderationControlling Factors
Ring Formation (Prins Cyclization)High diastereoselectivityChair-like transition state, equatorial positioning of substituents
Reactions at the Vinyl GroupDiastereoselectivitySteric hindrance from the tetrahydropyran ring and its substituents

Analytical and Spectroscopic Characterization of 2,6,6 Trimethyl 2 Vinyltetrahydropyran

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of 2,6,6-trimethyl-2-vinyltetrahydropyran (B41890) from complex mixtures. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating isomers and assessing the purity of a sample. When coupled with mass spectrometry (GC-MS), it allows for definitive identification based on both the retention time and the mass spectrum of the compound. nist.gov

The retention of this compound is often characterized by its Kovats retention index (RI), which is a dimensionless value that relates the retention time of a compound to the retention times of n-alkanes. This index is useful for comparing results across different instruments and laboratories. The compound, also known as linalool (B1675412) oxide (pyranoid), is a common constituent of essential oils like that of rosewood (Aniba rosaeodora), and GC-MS is the standard method for its analysis in these natural extracts. researchgate.netpraannaturals.com

Table 1: Kovats Retention Indices for this compound

Stationary PhaseRetention Index
Standard non-polar1056 - 1093
Standard polar1061 - 1446

This data is compiled from various sources and represents a range of reported values.

Advanced Chromatographic Resolution Methods (e.g., Chemometric Techniques)

For more complex separations, particularly of its stereoisomers, advanced chromatographic techniques are employed. High-performance liquid chromatography (HPLC), especially in the reverse-phase (RP) mode, can be used for the analysis of this compound. sielc.com A typical mobile phase for RP-HPLC analysis consists of a mixture of acetonitrile (B52724) and water. sielc.com For applications requiring mass spectrometric detection, volatile buffers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com

Furthermore, ultra-high-performance liquid chromatography (UPLC) offers faster analysis times and improved resolution due to the use of smaller particle size columns (e.g., sub-2 µm). sielc.com These advanced methods are scalable and can be adapted for preparative separations to isolate pure isomers for further study. sielc.com While specific chemometric techniques for the resolution of this compound are not extensively documented in readily available literature, the use of these advanced chromatographic systems often involves sophisticated data processing that can be considered a form of chemometrics for peak deconvolution and purity assessment.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR data for a stereoisomer of this compound reveals characteristic signals for the vinyl protons, the methyl groups, and the protons on the tetrahydropyran (B127337) ring. semanticscholar.org The coupling patterns and chemical shifts are unique to the specific arrangement of atoms.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule, including the quaternary carbons which are not observed in ¹H NMR. semanticscholar.orgnih.gov This information is crucial for confirming the carbon skeleton of the compound.

Table 2: ¹H NMR Spectroscopic Data for a Stereoisomer of this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.97dd17.8, 11.1Vinyl CH
4.99d17.8Vinyl CH₂
4.98d11.1Vinyl CH₂
3.49–3.38mCH
2.12dt13.6, 3.7CH₂
1.79–1.51mCH₂
1.42–1.31mCH₂
1.25sCH₃
1.17sCH₃
1.16sCH₃

Data obtained for pyranoid trans-linalool oxide. semanticscholar.org

Table 3: ¹³C NMR Spectroscopic Data for a Stereoisomer of this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
146.3CH (vinyl)
110.6CH₂ (vinyl)
75.9C (quaternary)
74.9CH
73.4C (quaternary)
32.5CH₂
31.6CH₃
29.5CH₃
25.7CH₂
20.8CH₃

Data obtained for pyranoid trans-linalool oxide. semanticscholar.org

Infrared (IR) Spectroscopy

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In conjunction with GC, the mass spectrum serves as a fingerprint for identification. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 154 is often weak or absent. Key fragments arise from the loss of a methyl group (M⁺ - 15) resulting in a peak at m/z 139, and subsequent fragmentation of the ring. semanticscholar.org

Table 4: Major Mass Spectral Fragments of a Stereoisomer of this compound

m/zRelative Intensity (%)Proposed Fragment
1556[M+H]⁺ or [M-CH₃]⁺
139-[M-CH₃]⁺
9476-
7923-
68100-
5967-
4332-

Data obtained for pyranoid trans-linalool oxide. semanticscholar.org Note: Different instruments and conditions can lead to variations in relative intensities.

Determination of Enantiomeric Purity and Optical Rotation

The presence of two chiral centers in the this compound molecule means that it can exist as four distinct stereoisomers. The determination of the enantiomeric purity and the measurement of optical rotation are fundamental for the characterization of these isomers.

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a key characteristic of the stereoisomers of this compound. wikipedia.org This rotation is measured using a polarimeter, and the direction of rotation is designated as either dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation from the perspective of the observer. wikipedia.org The magnitude of this rotation is expressed as the specific rotation, which is defined as the angle of rotation per unit concentration per unit length of the sample tube. ijirset.com

The enantiomeric purity of a sample of this compound is a measure of the excess of one enantiomer over the other, often expressed as enantiomeric excess (ee). Research has shown that the enantiomeric purity of the synthesized linalool oxide isomers, including the pyranoid form, is directly dependent on the enantiomeric purity of the linalool used as the precursor. semanticscholar.org For instance, when (S)-linalool with a modest enantiomeric excess (40–60%) is used for synthesis, the resulting pyranoid isomers exhibit optical rotation values of a corresponding sign but with a magnitude that reflects the initial purity. semanticscholar.org This highlights the importance of the stereochemistry of the starting materials in defining the final product's enantiomeric composition.

Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to analyze this compound. sielc.com For the specific purpose of determining enantiomeric purity, chiral chromatography (a specialized form of HPLC or gas chromatography) is the method of choice, as it allows for the physical separation of the different enantiomers.

The relationship between the stereochemical configuration and the sign of the optical rotation has been established for the isomers of this compound, also known as pyranoid linalool oxide. For example, the (3S,6S) and (3R,6S) isomers have been identified as levorotatory (-). semanticscholar.org Consequently, their corresponding enantiomers, (3R,6R) and (3S,6R), are dextrorotatory (+).

The following table summarizes the known optical rotation characteristics for the stereoisomers of this compound.

Stereoisomer Configuration Sign of Optical Rotation
cis-isomer(3S,6R)(+) Dextrorotatory
cis-isomer(3R,6S)(-) Levorotatory semanticscholar.org
trans-isomer(3R,6R)(+) Dextrorotatory
trans-isomer(3S,6S)(-) Levorotatory semanticscholar.org

Q & A

Q. What are the established synthetic routes for 2,6,6-Trimethyl-2-vinyltetrahydropyran, and what key reagents and conditions are critical for optimizing yields?

Methodological Answer: The compound is commonly synthesized via acid-catalyzed cyclization of linalool derivatives or through nucleophilic substitutions. For example, BF₃•OEt₂ catalyzes allylation or alkylation of tetrahydropyran precursors, achieving yields up to 84% under anhydrous conditions in THF . Key reagents include:

  • Catalysts : BF₃•OEt₂ for electrophilic activation of substrates.
  • Solvents : Anhydrous THF or ethers to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures separation of diastereomers. Validate purity via GC-MS or NMR .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals based on coupling patterns and integration. For instance, vinyl protons appear as doublets at δ 5.2–5.8 ppm, while methyl groups resonate as singlets at δ 1.2–1.5 ppm. Compare with literature data for stereoisomers .
  • IR Spectroscopy : Confirm the presence of ether (C-O-C stretch at ~1120 cm⁻¹) and vinyl (C=C stretch at ~1640 cm⁻¹) groups.
  • GC-MS : Use electron ionization (EI) to fragment the molecule and identify characteristic peaks (e.g., m/z 154 for [M]⁺) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in ring-opening and functionalization reactions?

Methodological Answer: The axial vs. equatorial orientation of substituents dictates reaction pathways. For example:

  • Epoxidation : Stereoselective epoxidation of the vinyl group using m-CPBA yields trans-epoxides due to steric hindrance from the 2,6,6-trimethyl groups. Monitor diastereomeric excess via chiral HPLC .
  • Nucleophilic Substitution : Bulky nucleophiles (e.g., Grignard reagents) favor attack at the less hindered position. Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity .

Q. What computational strategies are effective for predicting reaction pathways and optimizing conditions for synthesizing derivatives?

Methodological Answer:

  • AI-Powered Synthesis Planning : Tools like Template_relevance Reaxys or Pistachio analyze >10⁶ reactions to propose viable routes. Prioritize pathways with high atom economy and low energy barriers .
  • DFT Studies : Calculate Gibbs free energy (ΔG‡) for intermediates to identify rate-limiting steps. For example, simulate acid-catalyzed cyclization to optimize temperature (e.g., 80°C vs. 100°C) and solvent polarity .

Q. How can contradictions in reported reaction yields or spectroscopic data be resolved during method validation?

Methodological Answer:

  • Yield Discrepancies : Replicate conditions precisely (e.g., solvent drying, inert atmosphere). Use design of experiments (DoE) to test variables like catalyst loading (5–20 mol%) and reaction time (12–48 hrs) .
  • Spectral Mismatches : Cross-validate with authentic standards. For NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals. Reference databases like NIST Chemistry WebBook for benchmark spectra .

Q. What methodologies are employed to evaluate the bioactivity of this compound in pharmacological studies?

Methodological Answer:

  • In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ determination using ELISA). Compare with NSAIDs like ibuprofen as controls.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation. Monitor degradation via LC-MS/MS .

Q. How is this compound isolated and characterized from natural sources like Pelargonium graveolens?

Methodological Answer:

  • Extraction : Steam distillation or supercritical CO₂ extraction of plant material.
  • Purification : Fractional distillation followed by preparative GC. Confirm identity via retention index matching and MS fragmentation .
  • Quantification : Use internal standards (e.g., deuterated linalool) for GC-MS calibration .

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Reactant of Route 1
2,6,6-Trimethyl-2-vinyltetrahydropyran
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.